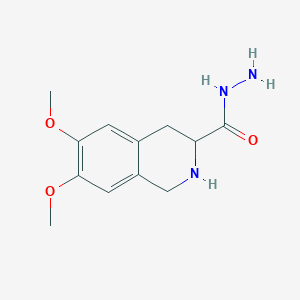

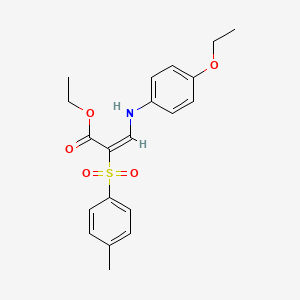

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also referred to as heliamine, is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been described in several studies. One approach involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been analyzed in several studies. For example, the unusual multiplicity of the resonances for the C-3 and C-4 methylene protons was explained by the effect of the quaternary N atom and the dynamics on the heterocycle conformation and angles, which produced an A 2 B 2 system and resulted in triplets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been described in several studies. For instance, a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, has been used .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride include a solid form, solubility of 25 mg/mL in 1N NaOH in methanol, and a melting point of 260-265 °C (lit.) .Mécanisme D'action

Target of Action

Compounds with a similar tetrahydroisoquinoline (thiq) scaffold have been reported to interact with various targets, including sigma-2 receptors and HIV-1 reverse transcriptase .

Mode of Action

For instance, some THIQ derivatives have been used as sigma-2 receptor selective ligands, which are valuable tools to study pharmacological functions, tumor imaging, and cancer therapeutics . Other THIQ derivatives have been reported to inhibit HIV-1 reverse transcriptase .

Biochemical Pathways

Thiq derivatives have been associated with various biochemical pathways, depending on their specific targets .

Result of Action

Thiq derivatives have been associated with various biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 6,7-DMT-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide-3-CHZ in laboratory experiments has several advantages. First, it is a small molecule that is easy to synthesize and manipulate. Second, it has been shown to interact with various proteins and receptors, and has the potential to be used as a drug target for various diseases. Third, it has been studied for its ability to modulate the activity of certain enzymes, and its potential to affect the biochemical and physiological processes in the body.

However, there are also some limitations to the use of 6,7-DMT-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide-3-CHZ in laboratory experiments. First, it is a small molecule, and as such it may not be able to bind to certain proteins or receptors with high affinity. Second, it may not be able to modulate the activity of certain enzymes with high efficiency. Third, its effects on biochemical and physiological processes in the body may be limited.

Orientations Futures

The potential of 6,7-DMT-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide-3-CHZ as a drug target for various diseases is still being explored. Future research should focus on further elucidating the mechanism of action of this compound, as well as its potential to affect biochemical and physiological processes in the body. In addition, further research should focus on optimizing the synthesis of this compound and improving its binding affinity to various proteins and receptors. Finally, further research should focus on exploring the potential of 6,7-DMT-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide-3-CHZ as a drug target for various diseases, and its potential to be used in drug development.

Méthodes De Synthèse

The synthesis of 6,7-DMT-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide-3-CHZ is achieved by the reaction of 1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide-3-CHZ) with 6,7-dimethoxybenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in a solvent such as acetonitrile, and yields the desired product in high yield.

Applications De Recherche Scientifique

6,7-DMT-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide-3-CHZ has been studied for its potential to be used in drug development. It has been shown to interact with various proteins and receptors, and has been studied for its ability to act as an agonist or antagonist to certain proteins. It has also been studied for its ability to modulate the activity of certain enzymes, and its potential to be used as a drug target for various diseases.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are essential for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has shown affinity for binding to certain proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . This compound can modulate gene expression, leading to changes in the levels of specific proteins that regulate cell cycle and apoptosis . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the cellular environment, ultimately affecting cell function and behavior.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity . Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it has been found to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism . The compound can be metabolized into various intermediates, which may have different biological activities . These metabolic transformations can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues . The distribution pattern of this compound can influence its therapeutic and toxic effects, as it determines the concentration of the compound in different parts of the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It has been found to localize in various cellular compartments, including the cytoplasm and the nucleus . This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of this compound can affect its interaction with target biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-17-10-4-7-3-9(12(16)15-13)14-6-8(7)5-11(10)18-2/h4-5,9,14H,3,6,13H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEGUZIBGCGRES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)NN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2787713.png)

![ethyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2787717.png)

![7-(4-fluoroanilino)-2-[2-(4-fluorophenoxy)ethyl]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2787719.png)

![1-(2,3-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2787724.png)

![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2787725.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2787727.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2787735.png)

methanone](/img/structure/B2787736.png)